molecular formula C5H7FN2O2S B6150542 (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride CAS No. 2172078-48-5

(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride

Cat. No.: B6150542
CAS No.: 2172078-48-5
M. Wt: 178.2
InChI Key:
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Description

(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H8FN2O2S. It is known for its utility in various chemical reactions and applications, particularly in the fields of biochemistry, analytical chemistry, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride typically involves the reaction of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (1-methyl-1H-pyrazol-5-yl)methanesulfonamide .

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and is the basis for its use in enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
  • (1-methyl-1H-pyrazol-5-yl)methanesulfonamide
  • (1-methyl-1H-pyrazol-5-yl)methanesulfonic acid

Uniqueness

(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is unique due to the presence of the fluoride group, which imparts specific reactivity and stability characteristics.

Properties

CAS No.

2172078-48-5

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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